molecular formula C18H17ClN2O2 B5713106 5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5713106
M. Wt: 328.8 g/mol
InChI Key: OCCLLNQSARKMRU-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Introduction of the 4-chlorophenoxy group: This step involves the reaction of the oxadiazole intermediate with 4-chlorophenol under suitable conditions, often using a base such as potassium carbonate.

    Attachment of the 3-methylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the oxadiazole intermediate reacts with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the oxadiazole ring or the aromatic substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atom in the 4-chlorophenoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(4-chlorophenoxy)phenol: Known for its antimicrobial properties.

    2,4,4’-Trichloro-2’-hydroxydiphenyl ether (Triclosan): Widely used as an antibacterial and antifungal agent.

Uniqueness

5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole stands out due to its unique combination of the 1,2,4-oxadiazole ring and the specific aromatic substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[2-(4-chlorophenoxy)propan-2-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12-5-4-6-13(11-12)16-20-17(23-21-16)18(2,3)22-15-9-7-14(19)8-10-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCLLNQSARKMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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